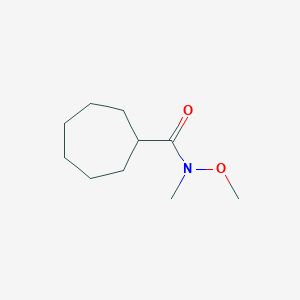

N-methoxy-N-methylcycloheptanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methoxy-N-methylcycloheptanecarboxamide” is a chemical compound with the CAS Number: 253429-08-2 . It has a molecular weight of 185.27 and its IUPAC name is N-methoxy-N-methylcycloheptanecarboxamide .

Synthesis Analysis

The synthesis of N-methoxy-N-methylcycloheptanecarboxamide involves the addition of triethylamine, N-methoxymethylamine, and HBTU into a solution of cycloheptylcarboxylic acid in DMF at 25°C. The mixture is then stirred for 16 hours .Molecular Structure Analysis

The InChI code for N-methoxy-N-methylcycloheptanecarboxamide is 1S/C10H19NO2/c1-11(13-2)10(12)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

N-methoxy-N-methylcycloheptanecarboxamide is a liquid at room temperature .Applications De Recherche Scientifique

Growing Synthetic Utility N-methoxy-N-methylcycloheptanecarboxamide, commonly referred to as Weinreb amide, is recognized for its unique properties as an acylating agent. It reacts with organolithium or organomagnesium reagents and serves as a robust equivalent for an aldehyde group. Its utility extends from academic research to large-scale industrial production in pharmaceutical industries, highlighting its significance in synthetic chemistry (Balasubramaniam & Aidhen, 2008).

Reagent for β-Keto Weinreb Amides Synthesis N-methoxy-N-methylcyanoformamide, derived from N-methoxy-N-methylcycloheptanecarboxamide, has been reported to be highly reactive. It facilitates the one-pot preparation of β-carbonyl Weinreb amides, one-carbon homologated Weinreb amides, and unsymmetrical ketones from various organometallic species, showcasing the compound's versatility in complex chemical syntheses (Nugent & Schwartz, 2016).

Knorr Pyrrole Synthesis The compound's derivatives have been utilized in the Knorr pyrrole synthesis, where N-methoxy-N-methyl-α-enaminocarboxamides are prepared from enamines and Weinreb α-aminoamides. Their reaction with organometallic compounds and subsequent cyclization offers a versatile route in this synthesis process, indicating its broad applicability in heterocyclic chemistry (Alberola et al., 1999).

Effective Acylating Agents N-methoxy-N-methylamides, another derivative, are widely recognized as effective acylating agents. They have been used to produce ketones without side products when reacting with organometallics. Preparation of these amides is generally accomplished by condensation of carboxylic acids and N,O-dimethylhydroxylamine hydrochloride, using coupling reagents, demonstrating their crucial role in synthetic methodologies (Lee & Park, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

N-methoxy-N-methylcycloheptanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-11(13-2)10(12)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKCYNANSDDSDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCCCCC1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-N-methylcycloheptanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2365469.png)

![5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2365483.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2365486.png)